An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Synthesis, Properties, and Applications
For Correspondence: Gemini, Senior Application Scientist Google Research
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1H-indene (CAS No: 328085-65-0), a key intermediate in organic synthesis with significant potential in the development of novel pharmaceuticals and functional materials.[1][2] This document details the physicochemical properties, outlines a plausible and detailed synthetic pathway, explores its reactivity, and discusses its applications, particularly within the realm of medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.
Introduction: The Strategic Importance of the Indene Scaffold
The indene framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing ligands that interact with specific biological targets. The introduction of substituents, such as the bromo and methyl groups in 4-Bromo-2-methyl-1H-indene, allows for fine-tuning of steric and electronic properties, which is crucial for optimizing pharmacological activity. This guide focuses on the 4-bromo-2-methyl substituted variant, a less-explored yet highly promising intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.
Chemical and Physical Properties
The key physicochemical properties of 4-Bromo-2-methyl-1H-indene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 328085-65-0 | [1][2] |
| Molecular Formula | C₁₀H₉Br | [1][2] |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | White to yellow crystal | [4] |
| Melting Point | 45-47 °C | [4] |
| Boiling Point | 267-268 °C (at 760 Torr); 104-108 °C (at 5 Torr) | [2][4] |
| Density | 1.38 g/cm³ (experimental); 1.432 g/cm³ (predicted) | [2][4] |
| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [4] |
| InChIKey | RLKASFXMXUOUFQ-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring are expected to appear in this region. The proton at C7, being adjacent to the bromine atom, would likely be the most downfield. The protons at C5 and C6 would show characteristic ortho- and meta-couplings.
-
Vinyl Proton (δ ~6.5 ppm): The proton at C3 of the five-membered ring is expected to appear as a singlet or a narrow triplet, depending on the coupling with the C1 protons.
-
Allylic Protons (δ ~3.3 ppm): The two protons at C1 are allylic and are expected to appear as a singlet or a narrow multiplet.
-
Methyl Protons (δ ~2.1 ppm): The methyl group at C2 would likely appear as a singlet.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C4) would be significantly shifted.
-
Olefinic Carbons (δ 125-140 ppm): The carbons of the double bond (C2 and C3) would appear in this region.
-
Allylic Carbon (δ ~35-40 ppm): The C1 carbon is expected in this range.
-
Methyl Carbon (δ ~15-20 ppm): The methyl carbon signal would appear in the upfield region.
-
2.2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600, 1470 cm⁻¹: Aromatic C=C stretching vibrations.
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~800-600 cm⁻¹: C-Br stretching vibration.
2.2.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of a bromine radical (M⁺ - Br) to form a stable indenyl cation, and the subsequent loss of a methyl radical.
Synthesis and Reaction Mechanisms
A robust and scalable synthesis is crucial for the utility of any chemical intermediate. While a direct, one-pot synthesis of 4-Bromo-2-methyl-1H-indene is not extensively documented, a reliable multi-step pathway can be constructed based on established organic chemistry principles and literature precedents for similar structures. The proposed synthesis starts from the readily available 3-(2-bromophenyl)-2-methylpropanoic acid.
Proposed Synthetic Pathway
The proposed three-step synthesis involves the formation of an acid chloride, an intramolecular Friedel-Crafts acylation to form the indanone core, and a subsequent reduction and dehydration to yield the target indene.
Caption: Proposed synthetic pathway for 4-Bromo-2-methyl-1H-indene.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropionyl chloride
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To a stirred solution of 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in a suitable round-bottom flask, add thionyl chloride (2.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-bromophenyl)-2-methylpropionyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-2-methyl-1-indanone [4]
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Prepare a suspension of anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add a solution of the crude 3-(2-bromophenyl)-2-methylpropionyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-Bromo-2-methyl-1-indanone, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 4-Bromo-2-methyl-1H-indene
-
Dissolve 4-Bromo-2-methyl-1-indanone (1.0 eq) in ethanol (EtOH) in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 4-Bromo-2-methyl-1H-indene.
Chemical Reactivity and Applications
4-Bromo-2-methyl-1H-indene possesses several reactive sites that can be exploited for further synthetic transformations, making it a valuable building block.
Reactivity Profile
Caption: Reactivity map of 4-Bromo-2-methyl-1H-indene.
The aryl bromide at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for building molecular complexity. For instance, Suzuki coupling with various boronic acids can be used to synthesize a library of 4-aryl-2-methyl-1H-indenes, which are precursors to metallocene catalysts used in olefin polymerization.[1]
The double bond in the five-membered ring can undergo typical electrophilic addition reactions. Furthermore, the allylic protons at the C1 position are acidic (pKa of indene is ~20 in DMSO), and their deprotonation can generate a resonance-stabilized indenyl anion.[7] This anion can then act as a nucleophile in various reactions.
Applications in Drug Development and Medicinal Chemistry
While specific drugs derived from 4-Bromo-2-methyl-1H-indene are not yet prevalent in the literature, the broader class of substituted indenes has shown significant promise in various therapeutic areas.[7][8] The 4-bromo-2-methyl-1H-indene scaffold serves as a valuable starting point for the synthesis of analogs of known bioactive indenes. Its utility as a pharmaceutical intermediate lies in its ability to be incorporated into larger molecules to modulate their pharmacological properties.[4]
Safety and Handling
4-Bromo-2-methyl-1H-indene is an irritant and may cause irritation to the eyes, respiratory system, and skin.[2][4] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical attention.[4]
Conclusion
4-Bromo-2-methyl-1H-indene is a versatile and valuable intermediate in organic synthesis. Its well-defined structure, coupled with multiple reactive sites, makes it an attractive building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. As the demand for novel chemical entities continues to grow, the strategic use of intermediates like 4-Bromo-2-methyl-1H-indene will undoubtedly play a crucial role in advancing scientific discovery.
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